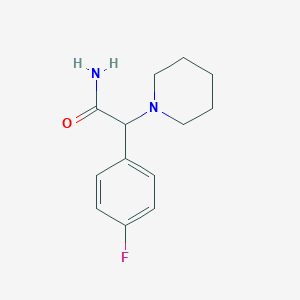

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is an organic compound that belongs to the class of amides It features a piperidine ring attached to an acetamide group, with a fluorophenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with piperidine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cancer Treatment

One of the most notable applications of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is its role as a tankyrase inhibitor. Tankyrases are enzymes that play a critical role in the Wnt signaling pathway, which is often dysregulated in various cancers. Inhibition of tankyrase can lead to reduced tumor growth and improved outcomes in cancers such as colorectal cancer and hepatocarcinoma. The compound has been shown to disrupt the activity of tankyrase, thereby inhibiting the proliferation of cancer cells through the modulation of β-catenin levels, a key player in tumorigenesis .

Metabolic Disorders

Research indicates that this compound can also be utilized in treating metabolic disorders. Tankyrase inhibitors have been associated with increased energy expenditure and improved glucose metabolism, making them potential candidates for obesity treatment. Studies have demonstrated that inhibiting tankyrase activity can enhance fatty acid oxidation and insulin-stimulated glucose utilization, contributing to better metabolic health .

Antiviral Properties

The compound has been investigated for its antiviral properties, particularly against Herpes Simplex Virus (HSV). Tankyrase is known to be targeted by HSV for facilitating viral replication. Inhibition of this enzyme using this compound could suppress HSV protein expression and decrease viral growth, indicating its potential as an antiviral therapeutic agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been crucial for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate their selectivity and potency against specific targets such as equilibrative nucleoside transporters (ENTs). These studies help in identifying modifications that enhance efficacy while minimizing side effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical models:

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-2-piperidin-1-ylacetamide

- 2-(4-Bromophenyl)-2-piperidin-1-ylacetamide

- 2-(4-Methylphenyl)-2-piperidin-1-ylacetamide

Uniqueness

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development in medicinal chemistry.

Activité Biologique

2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide, a compound notable for its potential therapeutic applications, has garnered attention in various fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and an acetamide moiety. Its chemical structure is pivotal to its biological activity, influencing its interaction with biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential inhibition of specific enzymes.

Target Receptors:

- Dopamine Receptors: The fluorophenyl group enhances binding affinity to dopamine receptors, which may influence mood and cognitive functions.

- Serotonin Receptors: Similar interactions with serotonin receptors suggest potential applications in treating mood disorders.

Enzymatic Inhibition:

- Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action in synaptic clefts.

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Antidepressant Effects:

- In animal models, the compound demonstrated significant antidepressant-like effects, comparable to established antidepressants. Behavioral assays indicated reduced immobility in forced swim tests, suggesting enhanced mood elevation.

-

Analgesic Properties:

- The compound exhibited analgesic effects in pain models, potentially through modulation of pain pathways involving opioid receptors.

-

Anticancer Activity:

- Initial studies have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values ranged from 10 to 20 µM across different assays, indicating moderate potency against cancer cells.

Biochemical Pathways

The compound’s influence on biochemical pathways is significant, particularly in the context of neuropharmacology and oncology:

- Neurotransmitter Regulation: By inhibiting monoamine oxidase (MAO), it may increase levels of serotonin and norepinephrine.

- Cell Cycle Arrest: In cancer cells, it appears to disrupt cell cycle progression, leading to increased apoptosis through the activation of caspases.

Case Studies

Several studies have investigated the effects of this compound:

- Study on Antidepressant Activity:

- Cancer Cell Line Evaluation:

Data Summary

| Biological Activity | Observed Effects | IC50 Values (µM) |

|---|---|---|

| Antidepressant | Reduced immobility in tests | N/A |

| Analgesic | Pain relief in animal models | N/A |

| Anticancer (K562) | Induced apoptosis | ~15 |

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-11-6-4-10(5-7-11)12(13(15)17)16-8-2-1-3-9-16/h4-7,12H,1-3,8-9H2,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPCMKBXSFJGCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.